molecular formula C21H25N3O4 B2923469 N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-phenyloxalamide CAS No. 941976-38-1

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-phenyloxalamide

Cat. No. B2923469
M. Wt: 383.448
InChI Key: UMXIRXAGQCODMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography . This provides information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds.


Chemical Reactions Analysis

The chemical reactions that a compound can undergo depend on its molecular structure. For example, compounds containing a methoxyphenol moiety have been found to exhibit antioxidant activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through experimental analysis .

Scientific Research Applications

Synthesis and Complexation with Metals

  • Synthesis of Tellurated Derivatives of Morpholine : A study by Singh et al. (2000) detailed the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexation with palladium(II) and mercury(II). These compounds represent the first tellurated derivatives of morpholine, highlighting a method for introducing metal-binding capabilities into morpholine-based structures, potentially applicable for catalyst design and understanding metal-ligand interactions (Singh et al., 2000).

Biological Applications

  • Fluorescent Probe Development : Feng et al. (2016) developed a fluorescent probe for selective detection of hypoxia or nitroreductase, incorporating morpholine groups into a 3-HF scaffold. This research demonstrates the utility of incorporating morpholine derivatives into molecular probes for biomedical imaging, especially in identifying disease-relevant hypoxia (Feng et al., 2016).

Chemical Properties and Reactions

  • Reaction Mechanisms and Kinetics : Castro et al. (2001) investigated the reactions of certain thionocarbonates with alicyclic amines, including morpholine. This study provides insights into the chemical behavior and reaction kinetics of compounds structurally related to morpholines, which could be relevant for the synthesis and modification of similar compounds (Castro et al., 2001).

Potential for Drug Development

  • Topoisomerase I Inhibitors : Research by Nagarajan et al. (2006) on indenoisoquinoline topoisomerase I inhibitors, incorporating nitrogen heterocycles, highlights the drug development potential of structurally complex molecules. While not directly related, the approach of modifying molecules to enhance biological activity could be applicable to the design and synthesis of novel therapeutics based on N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-phenyloxalamide (Nagarajan et al., 2006).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds can be harmful if swallowed or inhaled, or can cause skin or eye irritation .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. For example, compounds with antioxidant activity could be further investigated for their potential use in treating diseases associated with oxidative stress .

properties

IUPAC Name

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-27-18-9-5-6-16(14-18)19(24-10-12-28-13-11-24)15-22-20(25)21(26)23-17-7-3-2-4-8-17/h2-9,14,19H,10-13,15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXIRXAGQCODMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-phenyloxalamide

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